![molecular formula C15H26ClNO3Si B14471610 N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine CAS No. 69957-59-1](/img/structure/B14471610.png)
N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a silanamine core with three isopropoxy groups and a 4-chlorophenyl group attached to the nitrogen atom. Its distinct structure allows it to participate in a variety of chemical reactions and makes it useful in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine typically involves the reaction of 4-chloroaniline with a silane compound that has three isopropoxy groups. One common method involves the use of chlorosilanes and isopropanol under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the silanamine core.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the 4-chlorophenyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate
- 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
Uniqueness
N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine stands out due to its silanamine core with three isopropoxy groups, which is not commonly found in similar compounds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other compounds may not be suitable for.
Propriétés
Numéro CAS |
69957-59-1 |
|---|---|
Formule moléculaire |
C15H26ClNO3Si |
Poids moléculaire |
331.91 g/mol |
Nom IUPAC |
4-chloro-N-tri(propan-2-yloxy)silylaniline |
InChI |
InChI=1S/C15H26ClNO3Si/c1-11(2)18-21(19-12(3)4,20-13(5)6)17-15-9-7-14(16)8-10-15/h7-13,17H,1-6H3 |
Clé InChI |
WCJYUJLAABMYBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](NC1=CC=C(C=C1)Cl)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


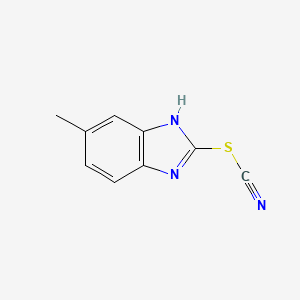


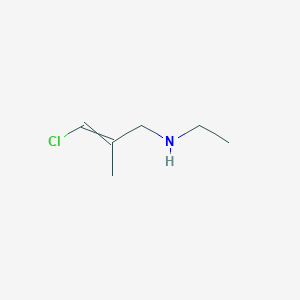
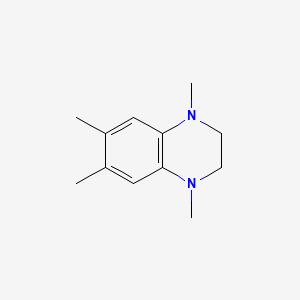

![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)

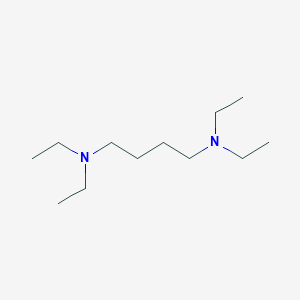
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)

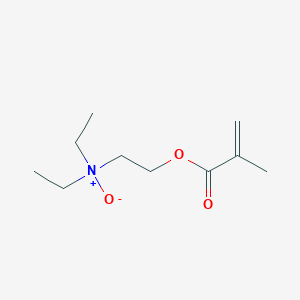
![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)

